molecular formula C14H14ClF2NO2S B1423344 (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354958-77-2

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Cat. No.: B1423344
CAS No.: 1354958-77-2
M. Wt: 333.8 g/mol
InChI Key: QZOFOWDLPKMYLH-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H14ClF2NO2S and a molecular weight of 333.79 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonyl group on another phenyl ring, connected through a methanamine linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(3-methylsulfonylphenyl)methanamine hydrochloride
  • (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Uniqueness

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methanesulfonyl group, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10;/h2-8,14H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOFOWDLPKMYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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